molecular formula C6H15NO2 B2500196 1,4-Dimethoxybutan-2-amine CAS No. 197803-56-8

1,4-Dimethoxybutan-2-amine

Cat. No.: B2500196
CAS No.: 197803-56-8
M. Wt: 133.191
InChI Key: GIOFZLWAYGNGDH-UHFFFAOYSA-N
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Description

1,4-Dimethoxybutan-2-amine is an organic compound with the molecular formula C6H15NO2 It is a primary amine with two methoxy groups attached to the butane chain

Mechanism of Action

Mode of Action

These interactions could potentially lead to changes in cellular processes, but more detailed studies are required to confirm this .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Dimethoxybutan-2-amine are currently unknown. Given the complexity of metabolic networks, this compound could potentially influence multiple pathways. Without more detailed studies, it’s difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Like other amines, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. It’s possible that this compound could induce changes at the molecular level, potentially affecting cellular processes. Without more detailed research, it’s challenging to describe these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. Additionally, individual factors like age, sex, health status, and genetic makeup can also influence how this compound acts within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxybutan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a primary amine. For example, 1,4-dibromobutane can react with methanol in the presence of a base to form 1,4-dimethoxybutane. This intermediate can then be treated with ammonia or a primary amine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxybutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields simpler amines or alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Dimethoxybutan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybutane: Lacks the amine group, making it less reactive in certain chemical reactions.

    1,4-Diaminobutane: Contains two amine groups, leading to different reactivity and applications.

    1,4-Dimethoxy-2-butanol: Contains a hydroxyl group instead of an amine, resulting in different chemical properties.

Uniqueness

1,4-Dimethoxybutan-2-amine is unique due to the presence of both methoxy and amine functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,4-dimethoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-8-4-3-6(7)5-9-2/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOFZLWAYGNGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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